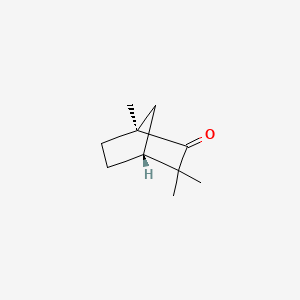

(+)-Fenchone

Descripción

Propiedades

IUPAC Name |

(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXDLQBQYFFVNW-XCBNKYQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1)C(C2=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858862 | |

| Record name | d-Fenchone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Camphoraceous aroma | |

| Record name | d-Fenchone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in propylene glycol, vegetable oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | d-Fenchone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.940-0.948 | |

| Record name | d-Fenchone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1395/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4695-62-9 | |

| Record name | (+)-Fenchone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4695-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Fenchone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004695629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1S,4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Fenchone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCHONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436YKU51N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Fenchone: A Comprehensive Technical Guide to its Natural Abundance, Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring compound of significant interest in the pharmaceutical, flavor, and fragrance industries. Its characteristic camphor-like aroma and potential biological activities have made it a target for research and commercial applications. This technical guide provides an in-depth overview of the natural abundance of this compound, its primary botanical sources, and detailed methodologies for its extraction and quantitative analysis.

Natural Abundance and Key Botanical Sources

This compound is predominantly found as a major constituent of the essential oils of several plant species. The primary sources are various cultivars of fennel (Foeniculum vulgare) and Spanish lavender (Lavandula stoechas). The concentration of this compound can vary significantly depending on the plant's geographical origin, cultivar, stage of development, and the specific part of the plant being analyzed.

Quantitative Data on this compound Abundance

The following tables summarize the quantitative data on the concentration of fenchone in the essential oils of its primary natural sources. It is important to note that while many studies report on "fenchone," the enantiomeric form is not always specified. However, in fennel and Lavandula stoechas, the dextrorotatory enantiomer, this compound, is the predominant form.

Table 1: Fenchone Content in Essential Oil of Foeniculum vulgare (Fennel)

| Plant Part | Geographic Origin/Cultivar | Fenchone Content (%) | Reference |

| Fruits (Seeds) | Not Specified | 0.2 - 8.0 | [1] |

| Fruits (Seeds) | Bitter Fennel | 7.2 - 20.4 | [2] |

| Fruits (Seeds) | Sweet and Wild Fennel | 2.2 - 9.0 | [2] |

| Fruits | Not Fully Mature | 17.60 - 26.48 | [2] |

| Fruits | Lithuania | 3.6 - 15.9 | [2] |

| Green Seeds | Autumn | 16.98 | [3] |

| Green Seeds | Summer | 15.08 | [3] |

| Methanolic Extract of Seeds | Not Specified | 11.68 | |

| Essential Oil of Fruits | Pakistan | 0.034 mg/g | [4] |

| Essential Oil of Fruits | Saudi Arabia | 0.029 mg/g | [4] |

| Essential Oil of Fruits | India | 0.021 mg/g | [4] |

| Seeds (Balady genotype) | Not Specified | 12.2 | [3] |

| Seeds (Romanesco genotype) | Not Specified | 11.7 | [3] |

| Bitter Fennel | Worldwide Collection | 9.58 - 18.26 | [5] |

Table 2: Fenchone Content in Essential Oil of Lavandula stoechas (Spanish Lavender)

| Plant Part | Geographic Origin | Fenchone Content (%) | Reference |

| Aerial Parts | Morocco | 30.5 | [5] |

| Not Specified | Mediterranean | 31.81 | [6] |

| Inflorescences | Greece | 39.9 | [7] |

| Leaves | Greece | 21.0 | [7] |

| Flowers | Sicily, Italy | 52.8 - 71.1 | [8] |

Table 3: Fenchone Content in Essential Oil of Other Species

| Plant Species | Plant Part | Fenchone Content (%) | Enantiomer | Reference |

| Thuja occidentalis (White Cedar) | Fresh Leaves | 8 | (-)-fenchone | [9] |

| Thuja occidentalis | Leaf | 12.8 | Not Specified | [10] |

| Artemisia species | Present, but not a major component | Not Specified | [11] |

Experimental Protocols

Extraction of this compound-rich Essential Oil via Steam Distillation

This protocol describes a general method for extracting essential oils from plant material, such as fennel seeds, using steam distillation.

Materials and Apparatus:

-

Dried plant material (e.g., fennel seeds)

-

Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel/separatory funnel)

-

Heating mantle or steam source

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for efficient steam penetration.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the ground plant material into the distillation flask and add a sufficient amount of deionized water to immerse the material.

-

Distillation: Begin heating the steam generator to produce steam. Pass the steam through the distillation flask containing the plant material. The steam will vaporize the volatile compounds, including this compound.

-

Condensation: The mixture of steam and volatile compounds will travel to the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will consist of a biphasic mixture of essential oil and hydrosol (aromatic water), in a separatory funnel.

-

Separation: Allow the layers to separate. The essential oil, being less dense than water, will form the upper layer. Carefully drain the lower aqueous layer (hydrosol).

-

Drying: Transfer the collected essential oil to a clean, dry vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a tightly sealed, amber-colored glass vial at 4°C to prevent degradation.

Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general GC-MS method for the quantification of this compound in essential oil samples.

Materials and Apparatus:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

-

Helium (carrier gas)

-

This compound analytical standard

-

Solvent (e.g., hexane, ethanol)

-

Microsyringes

-

Autosampler vials

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dilute the extracted essential oil sample with the same solvent used for the standards to a concentration within the calibration range.

-

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: Increase to 180°C at a rate of 4°C/min

-

Hold: Hold at 180°C for 5 minutes

-

Ramp: Increase to 240°C at a rate of 10°C/min

-

Hold: Hold at 240°C for 5 minutes

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-350

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

-

-

Analysis: Inject a fixed volume (e.g., 1 µL) of each standard and the prepared sample into the GC-MS system.

-

Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum by comparing it with the analytical standard.

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biosynthesis of this compound

This compound, like other monoterpenes, is synthesized in plants via the methylerythritol 4-phosphate (MEP) pathway, which occurs in the plastids. The key precursor for all monoterpenes is geranyl pyrophosphate (GPP).

References

- 1. research.wur.nl [research.wur.nl]

- 2. researchgate.net [researchgate.net]

- 3. curresweb.com [curresweb.com]

- 4. researchgate.net [researchgate.net]

- 5. connectsci.au [connectsci.au]

- 6. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. academicjournals.org [academicjournals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

The Enantioselective Bioactivity of (+)-Fenchone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenchone, a bicyclic monoterpene ketone, is a prominent constituent of various essential oils, notably from fennel (Foeniculum vulgare) and thuja (Thuja occidentalis). It exists as two enantiomers, (+)-fenchone and (-)-fenchone, which have been demonstrated to exhibit a range of biological activities, including insecticidal, antimicrobial, and diverse pharmacological effects. This technical guide provides an in-depth analysis of the biological activities of this compound and its enantiomer, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action. The distinct bioactivities of the individual enantiomers underscore the importance of stereochemistry in the development of new therapeutic and pest control agents.

Antimicrobial Activity

Both this compound and (-)-fenchone have been investigated for their efficacy against a spectrum of microbial pathogens, including bacteria and fungi. Notably, studies suggest a degree of enantioselectivity in their antifungal properties, with (-)-fenchone demonstrating greater potency against certain fungal strains.

Quantitative Antimicrobial Data

The antimicrobial efficacy of fenchone enantiomers is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). A summary of the available data is presented in Table 1.

| Table 1: Antimicrobial Activity of Fenchone Enantiomers | ||||

| Enantiomer | Microorganism | Activity | Concentration | Reference |

| This compound | Escherichia coli | MIC | 8.3 ± 3.6 mg/mL | [1] |

| MBC | 25 ± 0.0 mg/mL | [1] | ||

| Pseudomonas aeruginosa (MDR) | MIC | 266.6 ± 115.4 mg/mL | [1] | |

| MBC | 533.3 ± 230.9 mg/mL | [1] | ||

| Candida albicans | MIC | 41.6 ± 14.4 mg/mL | [1][2] | |

| MFC | 83.3 ± 28.8 mg/mL | [1][2] | ||

| (-)-Fenchone | Candida albicans (oral isolates) | MIC₉₀ | 8 µg/mL | [3][4] |

| MFC | 16 µg/mL | [3][4] | ||

| Candida albicans (intestinal strains) | MIC | 32-64 µg/mL | [5] | |

| Candida tropicalis | MIC | 32 µg/mL | [5] | |

| Candida krusei | MIC | 64 µg/mL | [5] |

MDR: Multi-Drug Resistant

Experimental Protocol: Broth Microdilution for MIC and MFC Determination

The following protocol is a standard method for determining the MIC and MFC of antimicrobial agents like fenchone enantiomers.

1. Preparation of Microbial Inoculum:

- Bacterial or fungal colonies are suspended in a sterile saline solution (0.85% NaCl).

- The suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for fungi and 1-2 x 10⁸ CFU/mL for bacteria.[6]

2. Microtiter Plate Preparation:

- A 96-well microtiter plate is used.

- 100 µL of appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) is added to each well.

- 100 µL of the test compound (fenchone enantiomer, dissolved in a suitable solvent like DMSO and then diluted in the broth) is added to the first well of a row.

- Serial twofold dilutions are performed across the row to obtain a range of concentrations.

3. Inoculation and Incubation:

- 10 µL of the prepared microbial inoculum is added to each well containing the diluted test compound.

- Positive (microorganism and broth) and negative (broth only) controls are included.

- The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for fungi).

4. MIC Determination:

- The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5. MFC Determination:

- A small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium.

- The plates are incubated.

- The MFC is the lowest concentration that results in no microbial growth on the agar plate.

Antifungal Mechanism of Action

Studies on (-)-fenchone suggest that its antifungal mechanism against Candida albicans does not involve damage to the fungal cell wall or binding to ergosterol, a key component of the fungal cell membrane.[3][7] This was determined by observing that the MIC of (-)-fenchone did not change in the presence of an osmotic stabilizer (sorbitol) or exogenous ergosterol.[3] Further research is needed to elucidate the precise molecular targets.

Visualization of Antimicrobial Susceptibility Testing Workflow

Caption: Workflow for MIC/MFC determination of this compound.

Insecticidal and Acaricidal Activity

This compound has been identified as an active insecticidal component in essential oils. Its activity varies depending on the insect species, dose, and exposure time.

Quantitative Insecticidal and Acaricidal Data

| Table 2: Insecticidal and Acaricidal Activity of this compound | ||||

| Organism | Assay Type | Parameter | Value | Reference |

| Sitophilus oryzae (adults) | Filter paper diffusion | Mortality | >90% at 0.168 mg/cm² after 2 days | |

| Lasioderma serricorne (adults) | Filter paper diffusion | Mortality | 60% at 0.105 mg/cm² after 4 days | |

| Musca domestica (larvae) | Residual film | LC₅₀ | 17.22% | [8] |

| Rhipicephalus annulatus (larvae) | Larvicidal assay | LC₅₀ | 9.11% |

Experimental Protocol: Filter Paper Diffusion Assay for Insecticidal Activity

This method assesses the contact and fumigant toxicity of a compound to insects.

1. Preparation of Test Substance:

- This compound is dissolved in a suitable volatile solvent (e.g., acetone) to achieve the desired concentrations.

2. Treatment of Filter Paper:

- A filter paper disc is treated with a specific volume of the fenchone solution.

- The solvent is allowed to evaporate completely.

3. Insect Exposure:

- A set number of adult insects are placed on the treated filter paper in a petri dish.

- The petri dish is sealed to assess both contact and fumigant activity.

4. Observation and Data Collection:

- Mortality is recorded at regular intervals (e.g., 24, 48, 72 hours).

- A control group with solvent-treated filter paper is run in parallel.

Mechanism of Insecticidal Action

One of the proposed mechanisms for the insecticidal activity of fenchone is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. Fenchone has been shown to be a competitive inhibitor of AChE.[9]

Pharmacological Activities

Fenchone enantiomers exhibit a range of pharmacological effects, including diuretic, antidiarrheal, and spasmolytic activities.

Quantitative Pharmacological Data

| Table 3: Pharmacological Activities of Fenchone Enantiomers | |||||

| Activity | Enantiomer/Mixture | Model | Dose | Effect | Reference |

| Diuretic | Fenchone (unspecified) | Rats | 400 mg/kg (oral) | Significant increase in urine output and electrolyte excretion | [10][11] |

| Antidiarrheal | (-)-Fenchone | Mice (castor oil-induced) | 150 mg/kg (oral) | 81% inhibition of diarrhea | [6] |

| 300 mg/kg (oral) | 88% inhibition of diarrhea | [6] | |||

| Antimotility | (-)-Fenchone | Mice (intestinal transit) | 150 mg/kg (oral) | Reduced intestinal transit by 37% | [6] |

| Spasmolytic | Fenchone (unspecified) | Guinea pig trachea | EC₅₀ vs high K⁺ | 6.44 mg/mL | [12] |

Experimental Protocol: Assessment of Diuretic Activity in Rats

This protocol is based on the Lipschitz test for evaluating the diuretic potential of a substance.

1. Animal Preparation:

- Rats are fasted overnight with free access to water.

- To ensure a uniform water and salt load, the animals are orally administered with 0.9% normal saline.[10]

2. Dosing:

- Animals are divided into groups: a control group (vehicle), a standard diuretic group (e.g., furosemide), and test groups receiving different doses of fenchone.[10]

3. Urine Collection:

- Rats are placed in individual metabolic cages designed to separate urine and feces.

- Urine is collected at specified time intervals (e.g., every hour for up to 8 hours).[11]

4. Analysis:

- The total volume of urine is measured for each animal.

- The urine can be further analyzed for electrolyte concentrations (Na⁺, K⁺, Cl⁻), pH, and other parameters.

- The diuretic index and saluretic index are calculated by comparing the urine output and electrolyte excretion of the test groups to the control group.

Visualization of Diuretic Activity Assessment

Caption: Experimental workflow for assessing diuretic activity.

Mechanism of Spasmolytic Action

Fenchone's spasmolytic (smooth muscle relaxant) effect is believed to be mediated through multiple pathways.[12][13] It involves the activation of K⁺ channels, leading to hyperpolarization and reduced cell excitability. Additionally, it appears to have a dual inhibitory effect on phosphodiesterase (PDE) and voltage-gated Ca²⁺ channels, further promoting muscle relaxation.[12]

Visualization of Proposed Spasmolytic Signaling Pathway

Caption: Proposed mechanism of this compound's spasmolytic action.

Conclusion

The available scientific literature clearly indicates that this compound and its enantiomer, (-)-fenchone, are bioactive molecules with significant potential in various applications. The enantioselectivity observed in their antifungal activity highlights the critical role of stereochemistry in molecular interactions with biological targets. The multifaceted mechanisms of action, including enzyme inhibition and ion channel modulation, suggest that fenchone enantiomers could serve as lead compounds for the development of novel pharmaceuticals and safer pest control agents. Further research is warranted to fully elucidate their mechanisms of action, explore their full therapeutic potential, and assess their safety profiles in greater detail.

References

- 1. Antibacterial, Anticandidal, and Antibiofilm Potential of Fenchone: In Vitro, Molecular Docking and In Silico/ADMET Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. Evaluation of (-)-Fenchone antimicrobial activity against oral Candida albicans and toxicological parameters: an in silico, in vitro and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Antifungal activity and antidiarrheal activity via antimotility mechanisms of (-)-fenchone in experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PlumX [plu.mx]

- 10. Fenchone, a monoterpene: Toxicity and diuretic profiling in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fenchone, a monoterpene: Toxicity and diuretic profiling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Uses and side effect of Fenchone_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Fenchone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpene ketone, is a naturally occurring organic compound found in a variety of essential oils, most notably in fennel. Its unique camphor-like aroma has led to its use in the fragrance and flavor industries. Beyond its sensory characteristics, this compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a molecule of significant interest for researchers in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its chemical behavior and biological interactions. All quantitative data has been summarized in structured tables for ease of reference and comparison.

Chemical Identity and Physical Properties

This compound is a chiral molecule, with the dextrorotatory enantiomer being the focus of this guide. Its rigid bicyclic structure dictates many of its physical and chemical characteristics.

| Identifier | Value |

| IUPAC Name | (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

| CAS Number | 4695-62-9[1] |

| Molecular Formula | C₁₀H₁₆O[1] |

| Molecular Weight | 152.23 g/mol [1] |

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Physical Property | Value | Reference |

| Appearance | Colorless to pale yellow oily liquid with a camphor-like odor | [2] |

| Melting Point | 5-7 °C | |

| Boiling Point | 193 °C at 760 mmHg | [1] |

| Density | 0.945 g/mL at 20 °C | |

| Refractive Index | 1.463 at 20 °C | |

| Optical Rotation | [α]²⁰/D +60 ± 3°, neat | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and most organic solvents. | [2] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the proton environments within the molecule.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.85-1.95 (m, 1H), 1.65-1.75 (m, 2H), 1.40-1.50 (m, 2H), 1.10 (s, 3H), 1.05 (s, 3H), 0.85 (s, 3H).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 220.1 (C=O), 50.2, 48.9, 44.9, 31.8, 25.4, 25.1, 24.8, 20.3, 18.2.[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the ketone functional group within its bicyclic system.

Reduction Reactions

The ketone group of this compound can be reduced to the corresponding alcohol, fenchol, using various reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemistry of the resulting alcohol is dependent on the steric hindrance of the bicyclic ring and the nature of the reducing agent.

Oxidation Reactions

While the ketone itself is resistant to further oxidation under mild conditions, the adjacent α-carbons can undergo oxidation reactions. Strong oxidizing agents can lead to ring cleavage.

Acid-Catalyzed Reactions

Under acidic conditions, this compound can undergo rearrangement reactions, a common characteristic of bicyclic monoterpenes. For instance, treatment with strong acids can lead to the formation of isomeric ketones through carbocation intermediates.[4]

Biological Activity and Signaling Pathways

Recent research has highlighted the potential of this compound as a modulator of biological pathways, particularly in the context of inflammation and oxidative stress.

Inhibition of Nitric Oxide Synthase (NOS)

Studies have shown that this compound can inhibit the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO).[5] Overproduction of NO is implicated in various inflammatory conditions and neurodegenerative diseases. The inhibitory effect of this compound on NOS suggests its potential as a therapeutic agent for these conditions. Molecular docking studies indicate that fenchone can bind to the active site of NOS.[5]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of this compound using a standard capillary melting point apparatus.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if starting from a solid form at low temperature)

-

Spatula

Procedure:

-

Ensure the this compound sample is in a solid state by cooling it below its melting point (e.g., in an ice bath).

-

Finely powder a small amount of the solidified sample using a mortar and pestle.

-

Introduce the powdered sample into a capillary tube by tapping the open end into the powder.

-

Compact the sample at the bottom of the tube by gently tapping the sealed end on a hard surface to achieve a sample height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting to approach the expected melting point (around 5 °C).

-

Once the temperature is within 10°C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Boiling Point (Micro-reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid samples like this compound.

Apparatus:

-

Small round-bottom flask (e.g., 5 mL)

-

Micro-condenser

-

Heating mantle or sand bath

-

Thermometer

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place approximately 2-3 mL of this compound and a few boiling chips into the round-bottom flask.

-

Assemble the micro-reflux apparatus by attaching the condenser vertically to the flask.

-

Insert a thermometer through a suitable adapter so that the thermometer bulb is positioned just below the side arm of the condenser, in the vapor phase.

-

Begin heating the flask gently using a heating mantle or sand bath.

-

Observe the sample as it begins to boil and a ring of condensate forms on the inner wall of the condenser.

-

The temperature will stabilize as the vapor continuously bathes the thermometer bulb.

-

Record the stable temperature as the boiling point of this compound.

Measurement of Optical Rotation

This protocol outlines the procedure for measuring the specific rotation of this compound using a polarimeter.[6]

Apparatus:

-

Polarimeter

-

Polarimeter cell (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., ethanol)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known mass of this compound (e.g., 1.00 g).

-

Dissolve the sample in a suitable solvent (e.g., ethanol) in a volumetric flask (e.g., 10 mL) and dilute to the mark. Calculate the concentration (c) in g/mL.

-

-

Polarimeter Calibration:

-

Calibrate the polarimeter with a blank solvent-filled cell to obtain a zero reading.

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared solution of this compound and then fill it, ensuring no air bubbles are present in the light path.

-

Place the filled cell in the polarimeter.

-

Observe the optical rotation (α) in degrees.

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the cell in decimeters (dm) c = concentration of the solution in g/mL

-

Conclusion

This compound is a versatile bicyclic monoterpene with a well-defined set of physical and chemical properties. Its biological activities, particularly the inhibition of nitric oxide synthase, present exciting opportunities for future research in drug discovery and development. The experimental protocols and data provided in this guide serve as a valuable resource for scientists working with this intriguing natural product. Further exploration of its chemical reactivity and biological targets will undoubtedly uncover new applications for this compound in various scientific disciplines.

References

- 1. Fenchone - Wikipedia [en.wikipedia.org]

- 2. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13C Nuclear magnetic resonance spectroscopy of naturally occurring substances. Camphor and related compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. vernier.com [vernier.com]

(+)-Fenchone isolation from essential oils

An In-depth Technical Guide to the Isolation of (+)-Fenchone from Essential Oils

Introduction

This compound, systematically named (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one, is a bicyclic monoterpenoid and a colorless, oily liquid with a characteristic camphor-like odor.[1][2] It is a significant constituent of the essential oil of fennel (Foeniculum vulgare), where it contributes to the characteristic aroma and potential biological activities of the oil.[1][3] Fenchone is utilized in perfumery and as a flavoring agent in the food industry.[2] The isolation of this compound in high purity is crucial for its use in research, particularly in drug development and for the synthesis of other valuable compounds. This guide provides a comprehensive overview of the methods for extracting essential oils rich in fenchone and the subsequent techniques for its isolation and purification.

Part 1: Extraction of Fenchone-Rich Essential Oils

The initial step in isolating this compound is the extraction of essential oil from the plant material, most commonly fennel seeds or herbs. The choice of extraction method significantly impacts both the overall yield of the essential oil and the relative concentration of its constituents, including fenchone.

Several methods are employed for the extraction of essential oils from fennel.[3][4] These include traditional techniques like hydrodistillation and steam distillation, as well as more modern, "green" technologies such as microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE).[3]

-

Hydrodistillation (HD): In this method, the plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected.[3]

-

Steam Distillation (SD): Live steam is passed through the plant material, causing the volatile compounds to evaporate. The steam and oil vapor mixture is then cooled to yield the essential oil.[4]

-

Superheated Steam Distillation (SHSD): This is an advancement of steam distillation that uses steam at temperatures above the boiling point of water, which can lead to a more efficient and faster extraction process.[4] It has been shown to produce the highest yield of essential oil from fennel seeds.[4]

-

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the water within the plant material, causing the cells to rupture and release the essential oil. MAE is a rapid method that can result in high yields and a higher percentage of fenchone.[3]

-

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide (CO2), as the solvent. SFE is known for its ability to extract compounds without thermal degradation and results in a high-quality oil.[5]

Data Presentation: Comparison of Essential Oil Extraction Methods

The following table summarizes the quantitative data on the yield of essential oil and the percentage of fenchone obtained from Foeniculum vulgare using different extraction techniques.

| Extraction Method | Plant Material | Essential Oil Yield (%) | Fenchone Percentage (%) | Reference |

| Hydrodistillation (HD) | Fruits | 2.47 | Not specified | |

| Steam Distillation (SD) | Fruits | 3.47 | 8.4 - 9.8 | [4] |

| Superheated Steam Distillation (SHSD) | Fruits | 5.24 | 8.4 - 9.8 | [4] |

| Microwave-Assisted Extraction (MAE) | Fruits | Highest Yield | 28 | [3] |

| Supercritical Fluid (CO2) Extraction (SFE) | Seeds | 10.0 | Not specified |

Part 2: Isolation and Purification of this compound

Once a fenchone-rich essential oil has been obtained, the next step is to isolate the this compound from the other components of the oil, such as anethole, estragole, and limonene.[4][6] The primary methods for this purification are fractional distillation and preparative gas chromatography.

-

Fractional Distillation: This technique separates compounds based on their different boiling points. Fenchone has a boiling point of approximately 192-194°C.[1] By carefully controlling the temperature during distillation, it is possible to separate fenchone from other components with significantly different boiling points.

-

Preparative Gas Chromatography (Prep-GC): Prep-GC is a powerful technique for isolating pure compounds from a mixture.[7][8][9] The essential oil is vaporized and passed through a column with a stationary phase. The different components of the oil interact with the stationary phase to varying degrees, causing them to elute from the column at different times.[8] A fraction collector is used to capture the fenchone as it elutes.[7]

Experimental Workflow for this compound Isolation

The overall process from the plant material to the purified this compound can be visualized as a multi-step workflow.

Caption: Overall workflow for the isolation of this compound.

Part 3: Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the isolation of this compound.

Protocol 1: Essential Oil Extraction by Hydrodistillation

This protocol is based on the standard hydrodistillation method using a Clevenger-type apparatus.

Materials and Equipment:

-

Ground fennel fruits (100 g)

-

Distilled water (1000 mL)

-

2000 mL round-bottom flask

-

Clevenger-type apparatus

-

Heating mantle

-

Anhydrous sodium sulfate

-

Dark glass bottle for storage

Procedure:

-

Place 100 g of ground fennel fruits into the 2000 mL round-bottom flask.[3]

-

Add 1000 mL of distilled water to the flask.[3]

-

Connect the flask to the Clevenger-type apparatus and the condenser.[3]

-

Heat the mixture to boiling using the heating mantle and continue the hydrodistillation for 3 hours.[3]

-

After 3 hours, turn off the heat and allow the apparatus to cool.

-

Collect the essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[3]

-

Store the dried essential oil in a sealed, dark glass bottle at 4°C until further processing.[3]

Protocol 2: Purification of this compound by Preparative Gas Chromatography (Prep-GC)

This protocol outlines a general procedure for the purification of fenchone from the essential oil using Prep-GC.

Materials and Equipment:

-

Fenchone-rich essential oil

-

Preparative Gas Chromatograph equipped with a fraction collector

-

Appropriate GC column (e.g., a polar column like polyethylene glycol or a non-polar column like 5% diphenyl/95% dimethyl polysiloxane)

-

Carrier gas (e.g., Helium)

-

Vials for fraction collection

Procedure:

-

Optimize the analytical GC-MS method to achieve good separation of fenchone from other major components of the essential oil. Note the retention time of the fenchone peak.

-

Transfer the optimized method parameters (temperature program, gas flow rate, etc.) to the Prep-GC system.

-

Inject a small amount of the essential oil onto the Prep-GC to confirm the retention time of fenchone.

-

Set up the fraction collector to collect the eluent at the predetermined retention time of fenchone.

-

Perform repeated injections of the essential oil onto the Prep-GC system to collect a sufficient amount of pure fenchone.[10]

-

Combine the collected fractions containing the purified fenchone.

-

Analyze the purity of the isolated fenchone using analytical GC-MS and confirm its identity using spectroscopic methods such as NMR.[10]

Preparative Gas Chromatography Workflow

The following diagram illustrates the logical steps within the preparative GC process for isolating a target compound.

Caption: Logical workflow for Prep-GC isolation.

Part 4: Factors Influencing Fenchone Content

The concentration of fenchone in fennel essential oil is not constant and can be influenced by several factors, including the part of the plant used, the geographical origin, and the duration of the extraction process.

-

Distillation Time: Studies have shown that the concentration of fenchone is highest in the initial fractions of distillation and decreases with longer distillation times.[11][12] For example, the concentration of fenchone can range from 9.8% to 22.7%, being highest at shorter distillation times (1.25-5 minutes).[12]

-

Plant Part: The chemical composition of the essential oil can vary between different parts of the fennel plant. For instance, the essential oil from umbels has been found to contain a higher percentage of fenchone (6.57%) compared to the leaves (1.49%).

-

Geographical Origin: The cultivation region can also affect the chemical profile of the essential oil. A study comparing fennel from India, Pakistan, and Saudi Arabia found variations in the fenchone content of the essential oils.[6][13]

Data Presentation: Fenchone Content in Fennel Essential Oils

The table below presents data on the fenchone content in Foeniculum vulgare essential oil based on different influencing factors.

| Plant Part/Cultivar | Distillation Time (min) | Fenchone Percentage (%) | Reference |

| Herb | 1.25 - 5 | 9.8 - 22.7 | [12] |

| Herb | 80 - 160 | Lowest concentration | [12] |

| Seed | 165 | Near linear decrease | [11] |

| Umbels | Not specified | 6.57 | |

| Leaves | Not specified | 1.49 | |

| Fruits (Macedonia) | Not specified | ~0.5 | [14] |

| Fruits (Morocco) | Not specified | 7.1 - 8.8 | [15] |

| 'Berfena' Cultivar | Not specified | 4.7 - 7.9 | [16] |

| 'Shumen' Cultivar | Not specified | 1.7 - 2.5 | [16] |

| 'Sweet Fennel' | Not specified | 0.3 - 0.4 | [16] |

Conclusion

The isolation of this compound from essential oils is a multi-step process that begins with the efficient extraction of the oil from the plant material, followed by a high-resolution purification technique. The choice of extraction method, such as superheated steam distillation or microwave-assisted extraction, can significantly enhance the yield and fenchone content of the initial essential oil. Subsequent purification by fractional distillation or, for higher purity, preparative gas chromatography, allows for the isolation of this compound suitable for research and development purposes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development.

References

- 1. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H16O | CID 1201521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of the Essential Oil of Foeniculum Vulgare Mill (Fennel) Fruits Extracted by Three Different Extraction Methods by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Supercritical carbon dioxide extraction and fractionation of fennel oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Isolation of Natural Products by Preparative Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simple preparative gas chromatographic method for isolation of menthol and menthone from peppermint oil, with quantitative GC-MS and (1) H NMR assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Distillation time modifies essential oil yield, composition, and antioxidant capacity of fennel (Foeniculum vulgare Mill) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous Determination of Essential Oil Components and Fatty Acids in Fennel using Gas Chromatography with a Polar Capillary Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biosynthesis Pathway of (+)-Fenchone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpenoid, is a key aromatic compound found in various plants, notably fennel (Foeniculum vulgare). Its characteristic camphor-like aroma and biological activities have garnered significant interest in the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, detailing the enzymatic steps, precursor molecules, and key intermediates. The guide summarizes quantitative data on enzyme kinetics and product distribution, offers detailed experimental protocols for the characterization of the pathway, and presents visual diagrams of the core biochemical transformations and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of plant-derived natural products.

Introduction

Monoterpenoids are a diverse class of secondary metabolites in plants, playing crucial roles in defense, communication, and as constituents of essential oils. This compound, a member of this class, is a bicyclic ketone with a distinct aroma. It exists as two enantiomers, this compound and (-)-fenchone, with the (+)-enantiomer being a prominent component of fennel essential oil[1]. The biosynthesis of such complex natural products from simple precursors is a testament to the intricate enzymatic machinery within plant cells. Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the production of this compound and for the development of novel biocatalysts.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal C5 precursor, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are generated through the methylerythritol 4-phosphate (MEP) pathway in plastids.

From Geranyl Pyrophosphate to the Fenchyl Cation

The committed step in monoterpene biosynthesis is the formation of the C10 precursor, geranyl pyrophosphate (GPP), from IPP and DMAPP, a reaction catalyzed by GPP synthase (GPPS). The biosynthesis of this compound then proceeds through a series of complex enzymatic reactions catalyzed by a specific monoterpene synthase, likely a this compound synthase. While a dedicated this compound synthase has not yet been fully purified and characterized with detailed kinetic data in the literature, studies on enzyme preparations from fennel (Foeniculum vulgare) have elucidated the key steps[2].

The proposed pathway begins with the isomerization of GPP to linalyl pyrophosphate (LPP). This is followed by the ionization of LPP to form a linalyl cation, which then undergoes cyclization to form the α-terpinyl cation. A subsequent rearrangement, likely involving a 1,2-hydride shift and a Wagner-Meerwein rearrangement, leads to the formation of the pivotal intermediate, the fenchyl cation.

Formation of this compound from the Fenchyl Cation

From the fenchyl cation, the pathway can diverge to produce either (+)-fenchol or directly this compound. The formation of (+)-fenchol occurs through the quenching of the cation with a water molecule, a reaction catalyzed by a fenchol synthase activity. Subsequently, (+)-fenchol can be oxidized to this compound by a dehydrogenase. Alternatively, it is hypothesized that this compound can be formed directly from the fenchyl cation via deprotonation.

The stereochemistry of the final product is determined by the specific folding of the substrate within the active site of the terpene synthase, which dictates the trajectory of the cyclization cascade and subsequent rearrangements[3][4].

Caption: Experimental workflow for the extraction, purification, and analysis of monoterpene synthase activity.

GC-MS Analysis of Monoterpenes

Objective: To separate, identify, and quantify volatile monoterpenes.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5 or equivalent).

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Flow Rate: 1 mL/min

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 250°C at 20°C/min, hold for 5 min.

-

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-350.

-

Scan Mode: Full scan.

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and with libraries (e.g., NIST, Wiley).

-

Quantify compounds by integrating the peak areas and comparing them to a standard curve of an authentic this compound standard.

Regulation of this compound Biosynthesis

The biosynthesis of monoterpenoids, including this compound, is tightly regulated at multiple levels:

-

Transcriptional Regulation: The expression of genes encoding terpene synthases and other pathway enzymes is often developmentally and environmentally controlled. Transcription factors play a key role in modulating the expression of these genes in response to various stimuli, such as herbivory or pathogen attack.

-

Subcellular Compartmentation: The biosynthesis of GPP occurs in the plastids, where the MEP pathway provides the necessary precursors. The subsequent conversion to this compound is also believed to occur in the plastids, although cytosolic involvement has been suggested for some monoterpenes.

-

Metabolic Flux: The availability of GPP is a critical control point. GPP is a precursor for various monoterpenes, and the flux of GPP towards this compound synthesis is influenced by the relative activities of different terpene synthases competing for the same substrate pool.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is a complex process involving a dedicated set of enzymes that catalyze a series of intricate chemical transformations. While the general pathway has been outlined, further research is needed to isolate and fully characterize the specific this compound synthase(s) involved. Detailed kinetic and structural studies of these enzymes will provide deeper insights into the reaction mechanism and the basis for stereochemical control. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms to enhance the production of this commercially important monoterpenoid. Furthermore, a comprehensive understanding of the regulatory networks governing this compound biosynthesis will enable the development of strategies to manipulate its production in response to specific developmental or environmental cues.

References

- 1. Purification and characterization of flavone synthase I, a 2-oxoglutarate-dependent desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of monoterpenes: conversion of the acyclic precursors geranyl pyrophosphate and neryl pyrophosphate to the rearranged monoterpenes fenchol and fenchone by a soluble enzyme preparation from fennel (Foeniculum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclization mechanism of monoterpenes catalyzed by monoterpene synthases in dipterocarpaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of monoterpenes: stereochemistry of the coupled isomerization and cyclization of geranyl pyrophosphate to camphane and isocamphane monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation and Metabolism of (+)-Fenchone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Fenchone, a bicyclic monoterpenoid ketone, is a natural product found in various essential oils, notably from fennel. Its metabolism in mammals is primarily hepatic, involving cytochrome P450-mediated hydroxylation, leading to the formation of various hydroxylated metabolites. While its mammalian metabolic pathways are relatively well-characterized, the microbial degradation of this compound is less understood. This guide provides a comprehensive overview of the current knowledge on this compound degradation and metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways to support further research and development.

Mammalian Metabolism of this compound

The primary route of this compound metabolism in mammals occurs in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The main metabolic transformations involve hydroxylation at various positions on the fenchone molecule.

Key Metabolic Pathways

In human liver microsomes, this compound is oxidized to three main metabolites: 6-exo-hydroxyfenchone, 6-endo-hydroxyfenchone, and 10-hydroxyfenchone.[1] The enzymes primarily responsible for these hydroxylations are CYP2A6 and CYP2B6, with CYP2A6 playing a more significant role.[1] Studies with recombinant human P450 enzymes have confirmed the catalytic activity of CYP2A6 and CYP2B6 in the oxidation of this compound.[1]

dot

Caption: Mammalian metabolism of this compound.

Quantitative Data

Kinetic parameters for the hydroxylation of the enantiomer, (-)-fenchone, have been determined using human liver microsomes and recombinant CYP enzymes. These values provide an insight into the efficiency of the metabolic pathways.

| Enzyme Source | Metabolite | Vmax (nmol/min/nmol P450) | Km (mM) | Vmax/Km (L/min/nmol P450) |

| Human Liver Microsomes (HG-03) | 6-endo-Hydroxyfenchone | - | - | 24.3 |

| 6-exo-Hydroxyfenchone | - | - | 44.0 | |

| 10-Hydroxyfenchone | - | - | 1.3 | |

| Recombinant CYP2A6 | 6-exo-Hydroxyfenchone | 2.7 | 0.18 | 15.0 |

| 6-endo-Hydroxyfenchone | 1.26 | 0.29 | 4.3 | |

| Recombinant CYP2B6 | 6-exo-Hydroxyfenchone | 12.9 | 0.15 | 86.0 |

| 6-endo-Hydroxyfenchone | 5.33 | 0.26 | 20.5 | |

| 10-Hydroxyfenchone | 10.66 | 0.20 | 53.3 | |

| Data from Miyazawa et al. (2007) for (-)-fenchone metabolism.[2] |

Experimental Protocols

This protocol is based on the methodology described by Miyazawa et al.[1][2]

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Internal standard for GC-MS analysis

-

CYP-specific inhibitors (e.g., thioTEPA for CYP2B6, (+)-menthofuran for CYP2A6)

-

Anti-CYP antibodies

Procedure:

-

Incubation Mixture Preparation: Prepare a total incubation volume of 200 µL containing human liver microsomes (0.5 mg protein/mL), this compound (at various concentrations for kinetic studies), and the NADPH regenerating system in potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For control experiments, omit NADPH.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate) containing an internal standard.

-

Extraction: Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

-

Sample Preparation for GC-MS: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

Inhibition Studies: To identify the specific CYPs involved, perform incubations in the presence of CYP-specific chemical inhibitors or antibodies.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP2A6, CYP2B6) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

NADPH-cytochrome P450 reductase

-

Lipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)

-

Other reagents as listed in section 1.3.1.

Procedure:

-

Reconstitution of Enzyme System: Prepare a reconstituted system containing the recombinant CYP enzyme, NADPH-cytochrome P450 reductase, and lipid vesicles in potassium phosphate buffer.

-

Follow the incubation, termination, extraction, and analysis steps as described in section 1.3.1.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for terpene analysis (e.g., DB-5MS).

GC Conditions (example):

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C, ramp to 240°C at a rate of 4°C/min.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Metabolite Identification:

-

Metabolites are identified by comparing their mass spectra and retention times with those of authentic standards or by detailed interpretation of their fragmentation patterns.

Caption: Hypothetical anaerobic degradation of this compound.

There is evidence to suggest that some aerobic bacteria can utilize fenchone. For instance, a Corynebacterium sp. has been reported to convert racemic fenchone. A likely enzymatic mechanism for the aerobic bacterial degradation of cyclic ketones like fenchone is through the action of Baeyer-Villiger monooxygenases (BVMOs). [3]These enzymes catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, leading to the formation of a lactone. This ring-opening step makes the molecule more susceptible to further degradation.

Fungal Biotransformation

While direct evidence for the complete degradation of this compound by fungi is limited, studies on the closely related monoterpene, camphor, provide insights into potential fungal biotransformation pathways. For example, Aspergillus flavus has been shown to biotransform camphor into several products, including 2-campholenic acid and α-campholene aldehyde. [4]It is plausible that similar enzymatic machinery in fungi could also act on this compound, leading to hydroxylated or ring-cleaved products.

Experimental Protocols

This protocol is a general approach for enriching and isolating microorganisms capable of degrading this compound from environmental samples. [5][6][7][8] Materials:

-

Environmental sample (e.g., soil, sediment, wastewater)

-

Basal salt medium (BSM)

-

This compound (as the sole carbon source)

-

Agar

-

Sterile flasks and petri dishes

Procedure:

-

Enrichment Culture: In a sterile flask, combine a small amount of the environmental sample with BSM. Add this compound as the sole carbon source at a suitable concentration (e.g., 0.1% v/v).

-

Incubation: Incubate the flask under appropriate conditions (e.g., 30°C with shaking for aerobic bacteria, or in an anaerobic chamber with a suitable electron acceptor like nitrate for anaerobic bacteria).

-

Subculturing: After a period of growth (indicated by turbidity), transfer an aliquot of the culture to a fresh flask of BSM with this compound. Repeat this subculturing step several times to enrich for fenchone-degrading microorganisms.

-

Isolation: After several rounds of enrichment, serially dilute the culture and spread onto BSM agar plates. Provide this compound as the sole carbon source by placing a filter paper soaked in fenchone on the lid of the petri dish (vapor phase feeding).

-

Purification: Incubate the plates until colonies appear. Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.

-

Characterization: Characterize the isolated strains through microscopy, biochemical tests, and 16S rRNA gene sequencing.

Conclusion

The metabolism of this compound in mammals is a well-documented process involving hepatic cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. Quantitative kinetic data for these reactions are available and provide a basis for understanding the in vivo fate of this compound. In contrast, the microbial degradation of this compound, while confirmed to occur under both anaerobic and aerobic conditions, is not yet fully elucidated. The proposed pathways, involving initial ring-opening reactions, are largely hypothetical and based on the degradation of structurally similar monoterpenes. Further research is required to isolate and characterize the specific microorganisms and enzymes involved in fenchone degradation and to definitively map out the complete catabolic pathways. This knowledge will be crucial for applications in bioremediation, industrial biocatalysis, and for a more complete understanding of the environmental fate of this widespread natural product.

References

- 1. Metabolism of this compound by CYP2A6 and CYP2B6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of (-)-fenchone by CYP2A6 and CYP2B6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fungal biotransformation of carvone and camphor by Aspergillus flavus and investigation of cytotoxic activities of naturally obtained essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. Frontiers | Molecular and Microbiological Insights on the Enrichment Procedures for the Isolation of Petroleum Degrading Bacteria and Fungi [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Enrichment and isolation of endosulfan-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic effects of (+)-Fenchone

An In-Depth Technical Guide on the Potential Therapeutic Effects of (+)-Fenchone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic monoterpene found in the essential oils of various plants such as fennel and cedarleaf, has emerged as a promising natural compound with a diverse range of therapeutic properties.[1] Preclinical studies have demonstrated its potential as a neuroprotective, anti-inflammatory, antioxidant, and diuretic agent. This technical guide provides a comprehensive overview of the current state of research on this compound, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its efficacy. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound is a naturally occurring monoterpenoid ketone with a camphor-like odor.[1] Traditionally, plants containing fenchone have been used in folk medicine for various ailments.[2] Modern pharmacological research has begun to validate these traditional uses, uncovering a spectrum of biological activities. This guide synthesizes the existing scientific literature on this compound, with a focus on its potential therapeutic applications and the underlying scientific evidence.

Mechanisms of Action

The therapeutic effects of this compound are attributed to its multifaceted mechanisms of action, which include the modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with specific cellular receptors.

Antioxidant Activity

Fenchone has been shown to bolster the endogenous antioxidant defense system. It upregulates the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).[3][4] This is potentially mediated through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular resistance to oxidants.[4] By enhancing the antioxidant capacity of cells, fenchone helps to mitigate oxidative damage, a key pathological feature in numerous diseases.

Anti-inflammatory Properties

The anti-inflammatory effects of fenchone are mediated through the downregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3] It has also been shown to inhibit nitric oxide synthase (NOS), thereby reducing the production of nitric oxide (NO), a key inflammatory mediator.[4][5] Furthermore, some derivatives of fenchone have been found to act as agonists for the cannabinoid receptor 2 (CB2), which is known to play a role in modulating inflammatory responses.[6][7]

Neuroprotective Mechanisms

In the context of neurodegenerative diseases, fenchone exhibits neuroprotective effects by attenuating neuroinflammation, oxidative stress, and mitochondrial dysfunction.[3] In models of Alzheimer's disease, it has been shown to reduce acetylcholinesterase activity, which can lead to an increase in the levels of the neurotransmitter acetylcholine.[3] Its ability to inhibit β-secretase, an enzyme involved in the production of amyloid-β peptides, further highlights its potential in Alzheimer's disease therapy.[8]

Therapeutic Effects: Preclinical Evidence

A growing body of preclinical research supports the therapeutic potential of this compound in a variety of disease models.

Neuroprotective Effects

Studies utilizing rat models of sporadic Alzheimer's disease and brain ischemia have demonstrated the neuroprotective potential of fenchone.[3][4] Treatment with fenchone has been shown to improve cognitive deficits, reduce neuronal damage, and restore the levels of key neurotransmitters and enzymes in the brain.[3]

Anti-inflammatory and Analgesic Effects

Fenchone and its derivatives have exhibited significant anti-inflammatory and analgesic properties in various animal models.[6][7] In a zymosan-induced inflammation model in mice, fenchone derivatives reduced paw swelling and pain sensation, effects that were partially dependent on the CB2 receptor.[7][9]

Diuretic Activity

Oral administration of fenchone has been shown to induce a significant diuretic effect in rats.[2][10] This effect is characterized by an increase in urine output and the excretion of electrolytes such as sodium, potassium, and calcium.[2][11]

Other Potential Therapeutic Uses

Research also suggests that fenchone may have wound-healing, antidiarrheal, antifungal, and bronchodilator activities.[12][13][14]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the therapeutic effects of this compound.

Table 1: Neuroprotective Effects of Fenchone in a Rat Model of Sporadic Alzheimer's Disease (ICV-STZ) [3]

| Parameter | Control | ICV-STZ | Fenchone (20 mg/kg) | Fenchone (40 mg/kg) | Fenchone (80 mg/kg) | Galantamine (2 mg/kg) |

| Cognitive Function (Morris Water Maze - Escape Latency, s) | Increased | Decreased | Decreased | Decreased | Decreased | |

| Oxidative Stress Markers (Hippocampus) | ||||||

| GSH (µg/mg protein) | Normal | Decreased | Increased | Increased | Increased | Increased |

| SOD (U/mg protein) | Normal | Decreased | Increased | Increased | Increased | Increased |

| LPO (nmol/mg protein) | Normal | Increased | Decreased | Decreased | Decreased | Decreased |

| Neuroinflammatory Markers (Hippocampus) | ||||||

| TNF-α (pg/mg protein) | Normal | Increased | Decreased | Decreased | Decreased | Decreased |

| IL-6 (pg/mg protein) | Normal | Increased | Decreased | Decreased | Decreased | Decreased |

| Apoptotic Marker (Hippocampus) | ||||||

| Caspase 3 (ng/mg protein) | Normal | Increased | Decreased | Decreased | Decreased | Decreased |

| Mitochondrial Enzyme Complexes (Activity) | ||||||

| Complex I, II, IV | Normal | Decreased | Normalized | Normalized | Normalized | Normalized |

| Acetylcholinesterase Activity (µmol/min/mg protein) | Normal | Increased | Decreased | Decreased | Decreased | Decreased |

Table 2: Cerebroprotective Effects of Fenchone in a Rat Model of Brain Ischemia (BCCAO/R) [4][15]

| Parameter | Sham | BCCAO/R | Fenchone (100 mg/kg) | Fenchone (200 mg/kg) |

| Cerebral Infarction (%) | - | Increased | 55.2 | 39.1 |

| Antioxidant Enzymes (Brain Tissue) | ||||

| Catalase (U/mg protein) | Normal | Decreased | Restored | Restored |

| Superoxide Dismutase (U/mg protein) | Normal | Decreased | Restored | Restored |

| Oxidative Stress & Inflammation Markers (Brain Tissue) | ||||

| Malondialdehyde (MDA) (nmol/mg protein) | Normal | Increased | Decreased | Decreased |

| Nitric Oxide (NO) (µmol/L) | Normal | Increased | Decreased | Decreased |

Table 3: Diuretic Effects of Fenchone in Rats [2]

| Treatment | Dose (mg/kg) | Urine Output (mL/100g at 6h) | Na+ Excretion (mmol/L) | K+ Excretion (mmol/L) |

| Control | - | 2.23 ± 0.14 | 136.93 ± 0.95 | 25.53 ± 1.31 |

| Furosemide | 15 | Increased | Increased | Increased |

| Fenchone | 100 | - | - | - |

| Fenchone | 200 | - | Increased | Increased |

| Fenchone | 400 | 5.22 ± 0.20 | 184.06 ± 1.21 | 46.21 ± 0.51 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the key experimental protocols cited in the literature.

Animal Models

-

Sporadic Alzheimer's Disease Model (ICV-STZ): Wistar rats are administered intracerebroventricular (ICV) injections of streptozotocin (STZ) to induce a condition that mimics sporadic Alzheimer's disease. Fenchone is then administered orally for a period of 21 days.[3]

-

Brain Ischemia Model (BCCAO/R): Wistar albino rats undergo bilateral common carotid artery occlusion/reperfusion (BCCAO/R) to induce brain ischemia. Fenchone is administered at specified doses following the procedure.[4][15]

-

Diuretic Activity Model: Saline-loaded rats are used to assess the diuretic potential of fenchone. Different doses of fenchone are administered orally, and urine output and electrolyte concentrations are measured over an 8-hour period.[2]

-

Zymosan-Induced Inflammation Model: To investigate anti-inflammatory and anti-nociceptive activities, zymosan is injected into the paw of mice, followed by the administration of fenchone derivatives.[6][9]

Behavioral Assessments

-

Morris Water Maze: This test is used to assess spatial learning and memory in the ICV-STZ rat model.[3]

-

Novel Object Recognition Test: This test evaluates recognition memory in the ICV-STZ rat model.[3]

Biochemical Assays

-

Oxidative Stress Markers: Levels of GSH, SOD, and lipid peroxidation (LPO) are quantified in brain tissue (cortex and hippocampus) to assess oxidative stress.[3]

-

Neuroinflammatory Markers: The concentrations of TNF-α and IL-6 in brain tissue are measured to evaluate neuroinflammation.[3]

-

Apoptotic Markers: The activity of caspase 3 in brain tissue is determined as a marker of apoptosis.[3]

-

Mitochondrial Enzyme Complex Activity: The activity of mitochondrial complexes I, II, and IV is measured to assess mitochondrial function.[3]

-

Acetylcholinesterase Activity: The activity of this enzyme is quantified in brain tissue.[3]

-

Nitric Oxide Synthase (NOS) Inhibition: Molecular docking and in vivo studies are conducted to investigate the inhibitory effect of fenchone on NOS.[4][5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the therapeutic effects of this compound.

Caption: Proposed antioxidant signaling pathway of this compound.

Caption: Experimental workflow for evaluating neuroprotective effects.

Conclusion and Future Directions